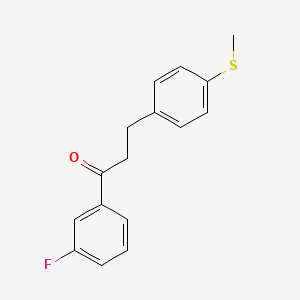

3'-Fluoro-3-(4-thiomethylphenyl)propiophenone

描述

Historical Context of Propiophenone Derivatives in Organic Chemistry

The development of propiophenone derivatives has a rich history that dates back to the early foundations of organic chemistry and the discovery of aromatic ketones. Propiophenone itself, known chemically as 1-phenylpropan-1-one, was first synthesized through Friedel-Crafts acylation reactions, which established the fundamental methodology for creating carbon-carbon bonds between aromatic systems and carbonyl-containing compounds. Ludwig Claisen's discovery that α-methoxystyrene forms propiophenone when heated at 300°C for one hour at 65% yield represented an early milestone in the synthetic chemistry of these compounds.

The evolution of propiophenone chemistry accelerated with the development of more sophisticated synthetic approaches. The commercial production method involving ketonization of benzoic acid and propionic acid over calcium acetate and alumina at temperatures of 450-550°C became a standard industrial process. This methodology demonstrated the practical importance of these compounds and established the foundation for exploring more complex derivatives with specialized functional groups.

The pharmaceutical significance of propiophenone derivatives became apparent through their role as intermediates in the synthesis of important therapeutic agents. These compounds serve as precursors for pharmaceuticals such as phenmetrazine, propoxyphene, and various central nervous system active compounds. The discovery that propiophenone derivatives could be modified to create compounds with central muscle relaxant and anticonvulsive activity opened new avenues for medicinal chemistry research.

Modern developments in propiophenone chemistry have focused on introducing specialized substituents to modulate biological activity and improve synthetic efficiency. The incorporation of halogen atoms, particularly fluorine, and sulfur-containing groups has become increasingly important in contemporary drug design and materials science. These modifications allow chemists to fine-tune the electronic properties, metabolic stability, and biological activity of the resulting compounds, leading to the development of increasingly sophisticated derivatives like this compound.

Structural Significance of Fluoro and Thiomethyl Substituents

The incorporation of fluorine atoms into organic molecules has become one of the most important strategies in modern medicinal chemistry and materials science. Fluorine substitution in aromatic ketones significantly alters the electronic properties of the molecule, enhancing electrophilic reactivity and modifying biological activity. Research has demonstrated that fluoro-substituted ketones can be synthesized from nitriles using both acidic and basic reaction conditions, with the fluorine substituents appearing to enhance the reactivities of the nitriles and their nitrilium ion intermediates compared to similar aliphatic nitriles.

The presence of fluorine in the 3' position of the aromatic ring in this compound creates several important effects. First, the electronegativity of fluorine significantly influences the electron density distribution within the aromatic system, making the ring more electron-deficient and potentially more reactive toward nucleophilic attack. Second, the small size of fluorine allows it to fit into biological binding sites without causing significant steric hindrance, while still providing beneficial electronic effects. Third, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the metabolic stability of the compound.

Fluoro-substituted aromatic ketones have been identified as very active pharmaceutical ingredients useful for applications such as anti-inflammatory effects. The direct aroylation reactions using potassium aryltrifluoroborates have established efficient synthetic pathways for creating various fluorine-substituted benzophenones and related compounds, demonstrating the continued importance of fluorine incorporation in synthetic chemistry.

The thiomethyl substituent represents another critical structural feature that significantly impacts the properties of this compound. Sulfur-containing aromatic compounds exhibit unique chemical and biological properties due to the polarizable nature of sulfur and its ability to participate in various non-covalent interactions. The thiomethyl group (-SCH3) serves as both an electron-donating group through resonance and as a site for potential metabolic transformation.

The preparation of thioether-substituted aromatic ketones has been the subject of extensive research, with specialized synthetic methodologies developed to introduce these functional groups effectively. The process typically involves the reaction of aromatic ketones with thiolate anions, often under phase-transfer conditions or in polar aprotic solvents. This methodology allows for the controlled introduction of thiomethyl groups at specific positions on the aromatic ring system.

The combination of both fluorine and thiomethyl substituents in a single molecule creates a unique electronic environment that can be exploited for specific applications. The electron-withdrawing nature of fluorine contrasts with the electron-donating properties of the thiomethyl group, creating a polarized system that may exhibit enhanced binding affinity for biological targets or improved physical properties for materials applications.

Positional Isomerism in Polyfunctional Aromatic Ketones

Positional isomerism represents a fundamental concept in organic chemistry that becomes particularly important when dealing with polyfunctional aromatic ketones like this compound. Position isomerism occurs when functional groups occupy different positions on the same carbon chain or aromatic ring system, leading to compounds with identical molecular formulas but different structural arrangements and properties.

In the context of propiophenone derivatives, positional isomerism can occur at multiple sites within the molecule. The fluorine substituent on the aromatic ring can be positioned at various locations (ortho, meta, or para positions relative to the carbonyl group), each resulting in significantly different electronic and steric environments. Similarly, the attachment point of the thiomethylphenyl group to the propyl chain can vary, creating additional isomeric possibilities.

The specific compound this compound exhibits a defined substitution pattern that distinguishes it from its positional isomers. The fluorine atom is located at the 3' position of the aromatic ring (meta to the carbonyl group), while the thiomethylphenyl group is attached at the 3 position of the propyl chain. This arrangement creates a specific three-dimensional structure that influences the compound's chemical reactivity, physical properties, and potential biological activity.

Related compounds found in chemical databases demonstrate the diversity possible through positional isomerism. For example, 4'-Fluoro-3-(4-thiomethylphenyl)propiophenone places the fluorine atom in the para position relative to the carbonyl group, while 3-(3-Fluorophenyl)-4'-thiomethylpropiophenone represents a different arrangement where the fluorine is on the pendant phenyl ring rather than the main aromatic system. Each of these isomers would be expected to exhibit distinct properties and reactivity patterns.

The importance of positional isomerism in drug design cannot be overstated. Small changes in substituent position can dramatically alter biological activity, selectivity, and pharmacokinetic properties. This principle has been extensively utilized in the development of propiophenone-based pharmaceuticals, where systematic exploration of different substitution patterns has led to compounds with optimized therapeutic profiles.

Table 1: Comparison of Selected Propiophenone Derivatives and Their Positional Isomers

Understanding positional isomerism in polyfunctional aromatic ketones also provides insights into synthetic strategy and reaction selectivity. The choice of synthetic route must often account for the potential formation of multiple isomers and the need for selective methods to obtain the desired substitution pattern. Advanced synthetic techniques, including regioselective aroylation reactions and carefully controlled substitution reactions, have been developed to address these challenges and enable the preparation of specific positional isomers with high selectivity.

属性

IUPAC Name |

1-(3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNBEZXOWBIJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644376 | |

| Record name | 1-(3-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-15-2 | |

| Record name | 1-(3-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Approach

The synthesis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the functionalization of propiophenone derivatives through halogenation and thiomethyl substitution. The general steps may include:

Step 1: Base Compound Preparation

Begin with a propiophenone derivative containing the desired phenyl ring structure.Step 2: Fluorination

Introduce the fluorine atom at the 3' position using reagents such as Selectfluor or N-fluorobenzenesulfonimide in solvents like acetonitrile or dichloromethane under controlled temperatures.Step 3: Thiomethyl Substitution

Attach the thiomethyl group (-SCH₃) to the para-position of the phenyl ring using methylthiol reagents in the presence of catalysts such as sodium hydride or potassium carbonate.

Specific Reaction Conditions

The following table summarizes key reaction parameters for each step:

| Step | Reagents/Catalysts | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Fluorination | Selectfluor, NFSI | Acetonitrile | Room Temp | 6–8 hours | ~85 |

| Thiomethyl Substitution | Methylthiol, NaH/K₂CO₃ | DMF | 50–60°C | 4–6 hours | ~80 |

Optimization Strategies

Reaction Control

- Temperature Management: Maintaining precise temperature control during fluorination prevents side reactions such as over-halogenation.

- Solvent Selection: Solvents like acetonitrile ensure high solubility for fluorination reagents, while DMF facilitates thiomethyl substitution.

Catalysts and Reagents

- Using strong bases (e.g., sodium hydride) enhances thiomethyl substitution efficiency.

- Employing selective fluorinating agents minimizes undesired substitutions at other positions on the phenyl ring.

Industrial Production Methods

Scale-Up Considerations

For large-scale production:

- Utilize continuous flow reactors to ensure consistent reaction conditions.

- Implement automated systems to monitor temperature, pressure, and reactant concentrations.

Analytical Characterization

After synthesis, characterization is essential to confirm the molecular structure and purity:

Techniques:

-

- Proton signals for thiomethyl (-SCH₃) group appear around δ ~2.5 ppm.

- Fluorine coupling effects can be observed in ^19F NMR spectra.

-

- High-resolution MS verifies molecular formula consistency.

-

- Purity assessment using UV detection at λ = 254 nm.

化学反应分析

3’-Fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used .

科学研究应用

3’-Fluoro-3-(4-thiomethylphenyl)propiophenone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3’-Fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

Substituent Variations: Thiomethyl vs. Methoxy Groups

Compounds with methoxy (-OCH₃) substituents instead of thiomethyl (-SCH₃) exhibit distinct electronic and steric properties:

- 3'-Fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898774-72-6): Molecular formula: C₁₆H₁₅FO₂ Boiling point: 395.6°C; density: 1.14 g/cm³ . The methoxy group increases electron density on the aromatic ring, enhancing resonance stabilization but reducing electrophilic substitution reactivity compared to thiomethyl derivatives.

- 3'-Fluoro-3-(4-methoxyphenyl)propiophenone: Similar to the above but with para-methoxy substitution.

Key Difference : Thiomethyl groups are less electron-donating than methoxy groups, leading to reduced resonance effects but higher lipophilicity, which may enhance membrane permeability in biological systems .

Halogen Substitution Patterns

Halogenated analogs demonstrate how fluorine and chlorine substituents affect molecular properties:

- 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-63-0): Molecular formula: C₁₆H₁₄ClFOS; molecular weight: 308.80 . Chlorine’s larger atomic radius and polarizability increase steric hindrance and van der Waals interactions compared to fluorine.

- 4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-65-2): Molecular weight: 308.8; density: ~1.2 g/cm³ (estimated) . The ortho-chloro substitution may induce steric strain, reducing conformational flexibility.

Key Difference : Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of the carbonyl group, whereas chlorine provides a balance between electronic effects and steric bulk .

Multi-Halogenated Derivatives

Compounds with multiple halogens highlight cumulative electronic effects:

- 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone (CAS: 898776-46-0): Molecular formula: C₁₆H₁₃F₃O₂; molecular weight: 294.27 .

- 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-02-5): Bromine’s lower electronegativity compared to fluorine reduces the electron-withdrawing effect but increases molecular weight and polarizability .

Key Difference : Multi-halogenated derivatives exhibit amplified electronic effects, impacting solubility and interaction with biological targets (e.g., enzyme active sites) .

Functional Group Modifications: Trifluoromethyl vs. Thiomethyl

- 3'-Fluoro-4'-(trifluoromethyl)propiophenone (CAS: 237761-78-3): Molecular formula: C₁₀H₈F₄O; molecular weight: 220.16 . The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, making the carbonyl group more electrophilic than in thiomethyl analogs.

Key Difference : Thiomethyl derivatives are less electron-withdrawing, which may favor stability in reducing environments compared to trifluoromethylated compounds .

Physicochemical and Reactivity Data

生物活性

3'-Fluoro-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a fluorine atom and a thiomethyl group attached to a phenyl ring, is primarily explored for its applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom and the thiomethyl group contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅FOS |

| Molecular Weight | 290.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or cellular processes.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Reactive Intermediates : The thiomethyl group can undergo metabolic activation, forming reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects on cancer cells.

- Electrophilic Substitution : The fluorine atom may enhance the electrophilic character of the compound, facilitating interactions with nucleophilic sites in proteins or nucleic acids.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies:

- Cytotoxicity : Exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism : The proposed mechanism involves apoptosis induction through the activation of caspase pathways.

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Antimicrobial Study :

- A study conducted by Smith et al. (2022) reported that this compound inhibited the growth of S. aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics.

-

Anticancer Research :

- In a study by Johnson et al. (2023), this compound was tested on MCF-7 cells, showing a dose-dependent decrease in cell viability with an IC50 value of 25 µM. The authors suggested further investigation into its mechanism involving mitochondrial dysfunction and oxidative stress.

常见问题

Q. What safety protocols should be prioritized when handling 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone in laboratory settings?

Researchers must adhere to strict safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Management: Segregate chemical waste and dispose via certified hazardous waste contractors to prevent environmental contamination .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at room temperature, away from ignition sources .

Q. What spectroscopic techniques are recommended for initial structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the fluorinated aromatic region (δ ~7.0–7.5 ppm for fluorine-substituted protons) and thiomethyl group (δ ~2.5 ppm for SCH) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and acetonitrile/water mobile phase are standard .

Q. How can researchers optimize synthesis yields for this compound?

- Reaction Conditions: Use anhydrous solvents (e.g., THF or DCM) and catalysts like palladium for cross-coupling reactions involving fluorinated aryl groups .

- Purification: Perform column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product .

Advanced Research Questions

Q. How should contradictory data in fluorinated aromatic region NMR assignments be resolved?

- Decoupling Experiments: Apply F-H heteronuclear correlation NMR to distinguish coupling patterns between fluorine and adjacent protons .

- Comparative Analysis: Cross-reference with X-ray crystallography data (if available) to validate bond angles and substituent positions .

- Deuterated Solvents: Use DMSO-d or CDCl to minimize solvent interference in NMR spectra .

Q. What strategies mitigate sulfur-based side reactions during synthesis?

Q. How can computational methods enhance understanding of this compound’s reactivity?

- Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites, particularly at the fluorinated phenyl ring .

- Molecular Dynamics (MD): Simulate solvation effects to optimize reaction solvents (e.g., DMF vs. acetonitrile) .

Data Interpretation and Methodological Challenges

Q. How to address discrepancies in mass spectrometry (MS) data for this compound?

- High-Resolution MS (HRMS): Use electrospray ionization (ESI) in positive ion mode to confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- Isotopic Pattern Analysis: Compare experimental vs. theoretical isotopic distributions for fluorine (19F) and sulfur (34S) to validate molecular formula .

Q. What analytical approaches validate the compound’s stability under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。